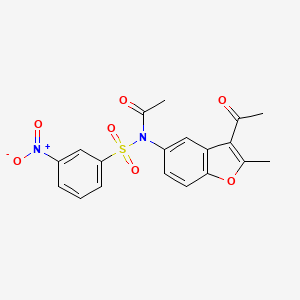

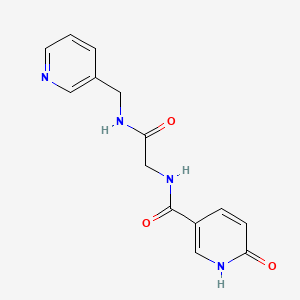

N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic compound. It contains a 1,8-naphthyridine core, which is a type of heterocyclic compound . These types of compounds are known for their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The molecular structure of “N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” would be complex due to the presence of multiple functional groups and a heterocyclic core. The 1,8-naphthyridine core is a bicyclic structure containing two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines can be quite diverse, depending on the functional groups attached to the core structure . They can undergo reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .科学的研究の応用

Antibacterial Evaluation

A study conducted by Santilli, Scotese, and Yurchenco (1975) synthesized a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, evaluating their antibacterial efficacy against Escherichia coli and other gram-negative bacterial infections in mice. This research highlights the potential of naphthyridine derivatives in developing new antibacterial agents (Santilli et al., 1975).

Chemistry Advances

Fadda, El-Hadidy, and Elattar (2015) provided an extensive overview of the synthetic procedures and biological significance of 1,8-naphthyridines, including N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. This review underscores the compound's versatility and importance in medicinal chemistry (Fadda et al., 2015).

Photochemical Applications

Piloto et al. (2015) explored heteroaromatic compounds, including naphthyridine derivatives, as phototriggers for the controlled release of carboxylic acid drugs. Their work demonstrates the utility of naphthyridine-based compounds in developing novel photoreactive materials for targeted drug delivery (Piloto et al., 2015).

Catalysis and Transfer Hydrogenation

Sinha et al. (2009) investigated the coordination of 1,8-naphthyridine-functionalized N-heterocyclic carbene to various metals, showcasing its diverse binding modes and evaluating one novel Ir(III) complex as a catalyst in transfer hydrogenation reactions. This study highlights the compound's potential in catalysis, particularly in transfer hydrogenation processes (Sinha et al., 2009).

将来の方向性

作用機序

Target of Action

The compound contains a benzimidazole moiety, which is a common structural motif in many biologically active compounds . Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target of this compound would depend on the exact positioning and nature of its substituents.

Mode of Action

The mode of action of benzimidazole derivatives often involves interactions with biological macromolecules such as proteins or nucleic acids. For example, some benzimidazoles act by binding to tubulin, inhibiting microtubule formation, and disrupting cell division . The exact mode of action for this compound would need to be determined experimentally.

特性

IUPAC Name |

N,1-dibenzyl-N-butyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-2-3-17-29(19-21-11-6-4-7-12-21)26(31)24-18-23-15-10-16-28-25(23)30(27(24)32)20-22-13-8-5-9-14-22/h4-16,18H,2-3,17,19-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEAHNUCSWMMSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

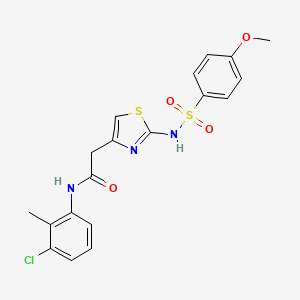

![(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2954904.png)

![N-(2,5-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2954906.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2954911.png)

![2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2954913.png)

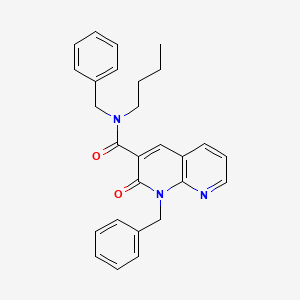

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954917.png)

![Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate](/img/structure/B2954920.png)

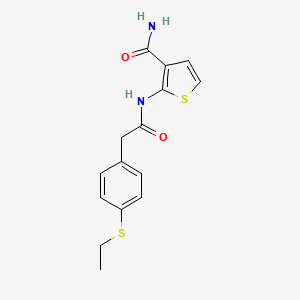

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2954921.png)